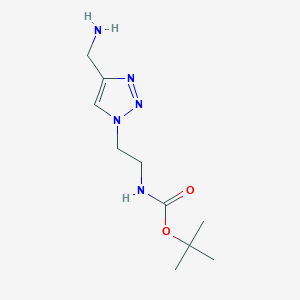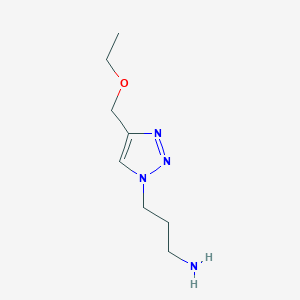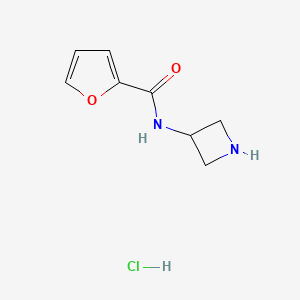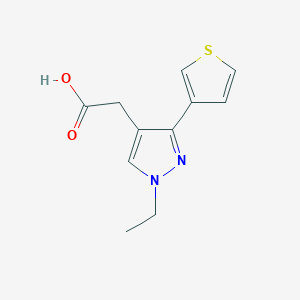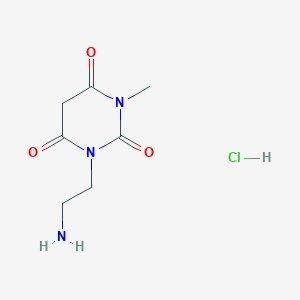
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Descripción general
Descripción
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, otherwise known as AEMPT, is a synthetic compound that has been used in a variety of scientific applications, including biochemical and physiological studies. AEMPT is a derivative of pyrimidine and is composed of a pyrimidine ring and an aminoethyl group. It is a water-soluble compound that can be used in a variety of research applications.
Aplicaciones Científicas De Investigación
AEMPT has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as to study the effects of certain proteins on the body. AEMPT has also been used to study the effects of certain hormones on the body.
Mecanismo De Acción
AEMPT works by inhibiting the activity of certain enzymes in the body. The exact mechanism of action of AEMPT is not yet fully understood, but it is thought to act by binding to certain enzymes and preventing them from functioning. This inhibition of enzyme activity can lead to a variety of physiological effects.
Biochemical and Physiological Effects
AEMPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a variety of physiological effects, such as increased blood pressure, increased heart rate, and increased respiration rate. AEMPT has also been found to have anti-inflammatory effects, as well as to reduce the production of certain hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEMPT has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using AEMPT is that it is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, AEMPT is a relatively stable compound, which makes it suitable for long-term storage. However, AEMPT can be toxic when used in large doses, and it can also cause irritation to the skin and eyes.
Direcciones Futuras
AEMPT has a number of potential future applications in scientific research. One potential application is in the development of new drugs that target specific enzymes. Additionally, AEMPT could be used to study the effects of certain hormones on the body, as well as to study the effects of certain proteins on the body. Additionally, AEMPT could be used to develop new treatments for various diseases and conditions, such as cancer and diabetes. Finally, AEMPT could be used to develop new ways to deliver drugs to specific parts of the body.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)4-6(12)10(3-2-8)7(9)13;/h2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMVAMHSJOCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





